molecular formula C18H16ClN3O2S B3015103 N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422528-05-0

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No.: B3015103
CAS No.: 422528-05-0
M. Wt: 373.86
InChI Key: DKRVUUQMSGVUEM-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide features a quinazolinone core substituted with a sulfanylidene group at position 2 and an acetamide moiety at position 2. The nitrogen atom at position 3 is further modified with a 2-(4-chlorophenyl)ethyl chain. The sulfanylidene (C=S) group and chlorophenyl substituent may enhance electron-withdrawing effects and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRVUUQMSGVUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with sulfur or sulfur-containing reagents such as thiourea.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the quinazolinone intermediate.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially converting them to more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against cancers characterized by the overexpression of specific proteins such as polo-like kinase. Its ability to modulate enzyme activity suggests that it may interfere with cancer cell proliferation and survival pathways. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound showed inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Cancer Cell Lines : In another research project, this compound was tested on multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorophenyl and sulfanylidene groups may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the quinazolinone ring, acetamide side chain, and aromatic groups. These variations impact physicochemical properties and biological activity.

Table 1: Structural Features of Analogs
Compound Name Quinazolinone Substituents Acetamide Substituents Key Modifications Reference
Target Compound 4-Oxo-2-sulfanylidene N-[2-(4-chlorophenyl)ethyl] Chlorophenyl ethyl chain
2-((3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Oxo-3-(4-chlorophenyl) N-(4-sulfamoylphenyl) Sulfamoylphenyl group
2-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide 4-Oxo-3-(4-fluorophenyl) N-(2-(4-chlorophenyl)-tetrahydroquinazolin-6-yl) Fluorophenyl and tetrahydroquinazolin
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-Dichlorophenyl Dichlorophenyl and pyrazolone core
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 4-Oxo-2-phenyl N-(ethylamino) Phenyl and ethylamino groups
Anti-Inflammatory Activity:
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated stronger anti-inflammatory activity than diclofenac, attributed to the ethylamino group enhancing solubility and receptor interactions .
  • N-(4-sulfamoylphenyl) analogs may exhibit improved bioavailability due to the sulfonamide group’s hydrogen-bonding capacity .
Antimicrobial Activity:
  • Thiazolidinone derivatives (e.g., 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide) showed moderate antibacterial and antifungal activity, linked to the thiazolidinone ring’s electrophilic sulfur .
Anticonvulsant Potential:

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives typically exhibit high melting points (>250°C) due to hydrogen bonding and aromatic stacking .
  • Spectral Data :
    • IR spectra confirm C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) groups .
    • $ ^1H $-NMR signals for NH and NH₂ protons appear at δ 10.10–11.95 ppm .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a synthetic organic compound with a complex structure that includes a quinazoline core and a chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O2SC_{23}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 435.9 g/mol. The structure features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC23H18ClN3O2S
Molecular Weight435.9 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted that related quinazoline derivatives showed potent antibacterial activity against various strains, including Proteus vulgaris and Bacillus subtilis, with notable zone of inhibition values .

The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific pathways for this compound require further elucidation.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression, such as polo-like kinase, which is often overexpressed in certain cancers .

Case Study: Anticancer Efficacy
A case study involving a series of quinazoline derivatives demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further research in cancer therapeutics .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors critical for microbial survival and cancer cell proliferation. Future research should focus on detailed mechanistic studies to confirm these hypotheses.

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